molecular formula C67H73Cl2FN6O22 B13780175 Vorenicol CAS No. 81391-23-3

Vorenicol

Cat. No.: B13780175
CAS No.: 81391-23-3
M. Wt: 1404.2 g/mol
InChI Key: HWSQBIGTFGJZOH-AXERADSASA-N
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Description

Vorenicol is a complex organic compound with the molecular formula C67H73Cl2FN6O22 and a molecular weight of 1404.20 g/mol. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vorenicol involves multiple steps, including the use of specific reagents and catalysts. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of advanced technologies, such as continuous flow reactors and real-time monitoring systems, helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Vorenicol undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of this compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms .

Scientific Research Applications

Vorenicol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Vorenicol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Vorenicol include:

    Trifluorotoluene: An organic compound with similar solvating properties.

    Phenolic Compounds: Found in various plants and known for their biological activities

Uniqueness of this compound

This compound stands out due to its unique chemical structure and properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research.

Properties

CAS No.

81391-23-3

Molecular Formula

C67H73Cl2FN6O22

Molecular Weight

1404.2 g/mol

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pyridine-4-carboxylate;pyridine-4-carboxylic acid

InChI

InChI=1S/C28H32FNO6.C22H24N2O9.C11H12Cl2N2O5.C6H5NO2/c1-16-12-21-20-5-4-18-13-19(31)6-9-25(18,2)27(20,29)22(32)14-26(21,3)28(16,35)23(33)15-36-24(34)17-7-10-30-11-8-17;1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20;8-6(9)5-1-3-7-4-2-5/h6-11,13,16,20-22,32,35H,4-5,12,14-15H2,1-3H3;4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1-4,8-10,16-17H,5H2,(H,14,18);1-4H,(H,8,9)/t16-,20+,21+,22+,25+,26+,27?,28+;;8-,9-;/m1.1./s1

InChI Key

HWSQBIGTFGJZOH-AXERADSASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CN=CC=C1C(=O)O

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5=CC=NC=C5)O)C)O)F)C.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-].C1=CN=CC=C1C(=O)O

Origin of Product

United States

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